molecular formula C9H12FNO B1336613 (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol CAS No. 228422-49-9

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Cat. No. B1336613
M. Wt: 169.2 g/mol
InChI Key: CCJPLYPJQZYBLI-VIFPVBQESA-N
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Description

“(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol” is a chemical compound with a molecular weight of 154.18 . It is related to the class of compounds known as fluorophenylpropanols .

Scientific Research Applications

Pharmaceutical and Drug Metabolism Studies

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol and its derivatives have been studied for their pharmaceutical potential and drug metabolism. The compound 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, was initially patented for potential medical purposes. Research involving this compound has focused on pharmacokinetic data, crucial for interpreting both forensic and clinical cases. A study involved the development of a method for detecting 3-FPM in various body fluids using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) Grumann et al., 2019.

Vibrational and Electronic Structure Analysis

In-depth studies have been conducted on the vibrational and electronic structures of related compounds, like 3-Amino-3-(4-fluorophenyl)propionic acid. This compound, a non-proteinogenic amino acid, was studied using ab initio and DFT computed zwitterionic (ZW) monomer and dimer structures. This research aids in understanding the compound's molecular properties, providing insights into its potential applications in various fields Pallavi & Tonannavar, 2020.

Antimicrobial Activity Studies

Compounds related to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol have been synthesized and tested for their antimicrobial activities. For instance, novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated antimicrobial properties, showcasing the potential of these derivatives in creating new antimicrobial agents Nagamani et al., 2018.

Synthesis of Tertiary Amines and Corrosion Inhibition

The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, has shown promising results in corrosion inhibition. Compounds like 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP) have been synthesized and tested for their performance in inhibiting carbon steel corrosion, indicating potential industrial applications Gao et al., 2007.

properties

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJPLYPJQZYBLI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436858
Record name (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

CAS RN

228422-49-9
Record name (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228422-49-9
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